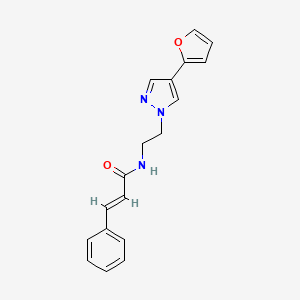

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide

CAS No.: 2035022-13-8

Cat. No.: VC4802179

Molecular Formula: C18H17N3O2

Molecular Weight: 307.353

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2035022-13-8 |

|---|---|

| Molecular Formula | C18H17N3O2 |

| Molecular Weight | 307.353 |

| IUPAC Name | (E)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-3-phenylprop-2-enamide |

| Standard InChI | InChI=1S/C18H17N3O2/c22-18(9-8-15-5-2-1-3-6-15)19-10-11-21-14-16(13-20-21)17-7-4-12-23-17/h1-9,12-14H,10-11H2,(H,19,22)/b9-8+ |

| Standard InChI Key | LNNOTSRGFIIODF-CMDGGOBGSA-N |

| SMILES | C1=CC=C(C=C1)C=CC(=O)NCCN2C=C(C=N2)C3=CC=CO3 |

Introduction

Synthesis Methods

While specific synthesis methods for N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide are not detailed, related compounds often involve multi-step reactions:

-

Formation of the Pyrazole Ring: Typically involves cyclization reactions using hydrazine and appropriate diketones.

-

Attachment of the Ethyl Linker: Involves reacting the pyrazole derivative with an ethyl halide under basic conditions.

-

Formation of the Cinnamamide Group: Could involve amide coupling reactions using cinnamic acid or its derivatives.

Potential Biological Activities

Compounds with similar structures often exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. For instance, pyrazole derivatives are known for their diverse pharmacological activities, including analgesic and anti-inflammatory effects .

Research Findings and Data

Given the lack of specific data on N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide, we can look at related compounds for insights:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume